

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B581175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. Its pyrazole core, substituted with a reactive carbaldehyde group and an isopropyl moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and predicted spectroscopic and physical characteristics based on established chemical principles and data from analogous structures.

Chemical Properties and Molecular Structure

1-Isopropyl-1H-pyrazole-5-carbaldehyde possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, which defines it as a pyrazole. The ring is substituted at the 1-position with an isopropyl group and at the 5-position with a carbaldehyde (formyl) group.

Molecular Formula: C₇H₁₀N₂O

Molecular Weight: 138.17 g/mol

IUPAC Name: **1-isopropyl-1H-pyrazole-5-carbaldehyde**

CAS Number: 100305-93-9[1][2]

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack and oxidation, rendering it a useful synthon for a variety of chemical transformations. The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.

A summary of key identifiers and computed properties is presented in Table 1.

Property	Value
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol
IUPAC Name	1-isopropyl-1H-pyrazole-5-carbaldehyde
CAS Number	100305-93-9[1][2]
SMILES	O=Cc1cn(C(C)C)nc1

Synthesis

A common and effective method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an N-substituted pyrazole. The synthesis of **1-Isopropyl-1H-pyrazole-5-carbaldehyde** can be envisioned as a two-step process: first, the synthesis of the 1-isopropyl-1H-pyrazole precursor, followed by its formylation.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole

This protocol is based on the alkylation of pyrazole with an isopropyl halide.

Materials:

- Pyrazole

- Isopropyl bromide
- Sodium hydride (NaH) 60% dispersion in mineral oil
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- The mixture is cooled back to 0 °C, and isopropyl bromide (1.1 equivalents) is added dropwise.
- The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The mixture is extracted with diethyl ether (3 x volume).
- The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford 1-isopropyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole

This protocol describes the introduction of the carbaldehyde group onto the pyrazole ring.

Materials:

- 1-Isopropyl-1H-pyrazole
- Anhydrous N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, anhydrous DMF (3.0 equivalents) is dissolved in dichloromethane.
- The solution is cooled to 0 °C, and phosphorus oxychloride (1.2 equivalents) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
- A solution of 1-isopropyl-1H-pyrazole (1.0 equivalent) in dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.
- The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.
- After completion, the reaction mixture is cooled to 0 °C and slowly poured into a stirred mixture of ice and saturated aqueous NaHCO_3 solution to neutralize the excess reagents.

- The mixture is stirred until gas evolution ceases. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume).
- The combined organic layers are washed with brine, dried over anhydrous $MgSO_4$, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield **1-isopropyl-1H-pyrazole-5-carbaldehyde**.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for **1-isopropyl-1H-pyrazole-5-carbaldehyde**, the following data are predicted based on the analysis of similar pyrazole derivatives and standard chemical shift values.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton
~7.6	d	1H	Pyrazole H4
~6.5	d	1H	Pyrazole H3
~4.8	sept	1H	Isopropyl CH
~1.5	d	6H	Isopropyl CH_3

Predicted solvent: $CDCl_3$

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~185	Aldehyde C=O
~145	Pyrazole C5
~140	Pyrazole C3
~112	Pyrazole C4
~55	Isopropyl CH
~22	Isopropyl CH_3

Predicted solvent: CDCl_3

Infrared (IR) Spectroscopy

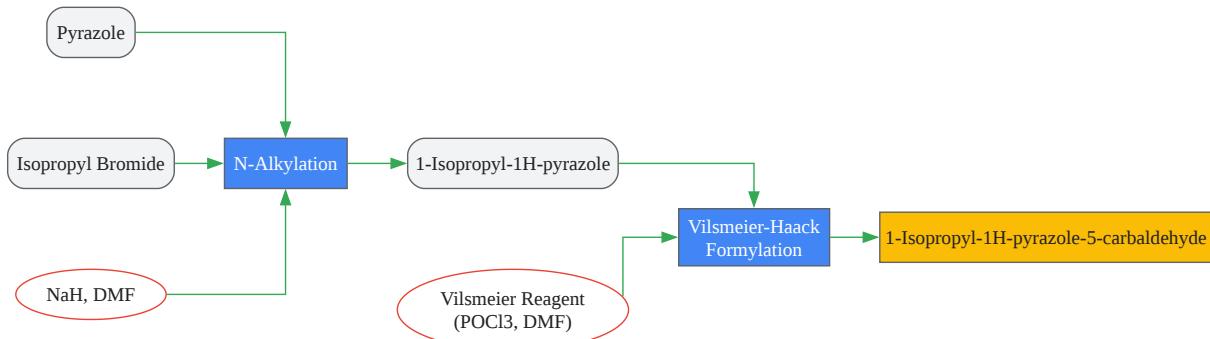
Wavenumber (cm^{-1})	Assignment
~2970	C-H stretch (isopropyl)
~2870	C-H stretch (aldehyde)
~1680	C=O stretch (aldehyde)
~1550	C=N stretch (pyrazole ring)
~1470	C=C stretch (pyrazole ring)

Mass Spectrometry

Method: Electron Ionization (EI) Predicted m/z: 138.08 (M^+), with significant fragments corresponding to the loss of the isopropyl group and the formyl group.

Physical Properties (Predicted)

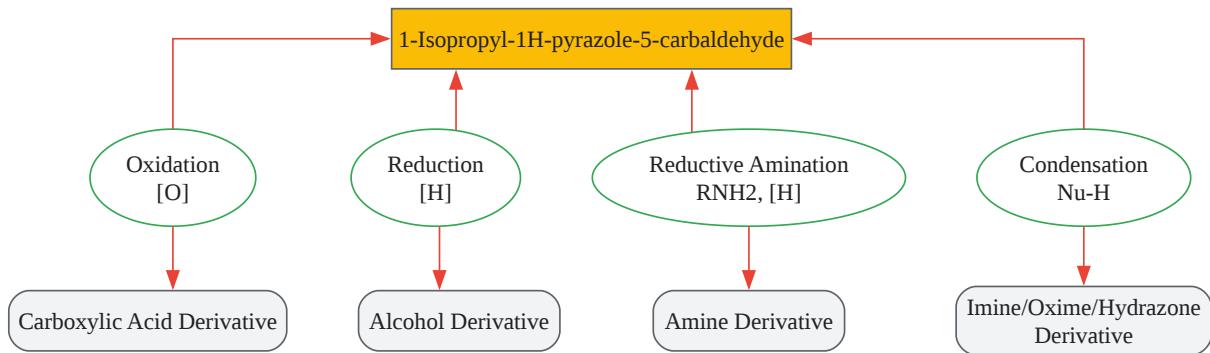
Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in common organic solvents such as chloroform, dichloromethane, and methanol.


Reactivity and Potential Applications

The chemical reactivity of **1-Isopropyl-1H-pyrazole-5-carbaldehyde** is dominated by the aldehyde functional group and the pyrazole ring.

- **Aldehyde Reactions:** The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form amines. It is also a key participant in condensation reactions with various nucleophiles to form imines, oximes, and hydrazones, which are important intermediates in the synthesis of more complex heterocyclic systems.
- **Pyrazole Ring Chemistry:** The pyrazole ring is relatively stable to oxidation and reduction. It can undergo electrophilic substitution, primarily at the 4-position.
- **Applications in Drug Discovery:** Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural motif of **1-Isopropyl-1H-pyrazole-5-carbaldehyde** serves as a valuable scaffold for the development of novel therapeutic agents. Its ability to be readily functionalized allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Relationships and Experimental Workflows


The synthesis of **1-Isopropyl-1H-pyrazole-5-carbaldehyde** follows a logical progression from simple starting materials to the final product, as illustrated in the following workflow diagram.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Isopropyl-1H-pyrazole-5-carbaldehyde**.

The general reactivity of the aldehyde group can be represented in the following diagram, showcasing its versatility in further synthetic transformations.

[Click to download full resolution via product page](#)

Caption: Reactivity of the aldehyde group in **1-Isopropyl-1H-pyrazole-5-carbaldehyde**.

Conclusion

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While experimental data for this specific molecule is not readily available in the public domain, its chemical properties and reactivity can be reliably predicted based on well-established principles of organic chemistry. The synthetic route via N-alkylation of pyrazole followed by Vilsmeier-Haack formylation provides a clear and feasible pathway for its preparation. The versatile reactivity of the aldehyde group, coupled with the inherent biological relevance of the pyrazole scaffold, makes this compound a promising starting material for the development of novel molecules with diverse applications. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various fields of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Isopropyl-1H-pyrazole-5-carbaldehyde | 100305-93-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581175#1-isopropyl-1h-pyrazole-5-carbaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com